molecular formula C15H13ClN6O5S B8546890 8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-

8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-

Cat. No.: B8546890
M. Wt: 424.8 g/mol
InChI Key: RKHQQBDCBSITDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]- is a useful research compound. Its molecular formula is C15H13ClN6O5S and its molecular weight is 424.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13ClN6O5S

Molecular Weight

424.8 g/mol

IUPAC Name

1-(7-chloroquinolin-8-yl)sulfonyl-3-(4,6-dimethoxy-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C15H13ClN6O5S/c1-26-14-19-12(20-15(21-14)27-2)18-13(23)22-28(24,25)11-9(16)6-5-8-4-3-7-17-10(8)11/h3-7H,1-2H3,(H2,18,19,20,21,22,23)

InChI Key

RKHQQBDCBSITDT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC3=C2N=CC=C3)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 7-chloro-8-quinolinesulfonamide (1.5 g) in 75 ml methylene chloride is added a 2 M toluene solution of trimethyl aluminum (4.7 ml). The resulting solution is stirred under N2 for 45 min. Solid methyl(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate (1.1 g) is added and the mixture is heated at reflux for 60 h. The reaction is quenched sequentially with acetic acid (1 ml), 6 N HCl (2.5 ml) and water (13 ml). The organic solution is retained, dried with MgSO4, and is concentrated to an oil-solid mixture. Filtration afforded 0.6 g yellow solid m.p. 169°-191° C. (dec). The infrared spectrum showed characteristic absorption bands at 3300 and 1700 cm-1.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

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